N-methylleukotriene C4

Receptor Pharmacology GPCR Signaling Inflammation

N-Methylleukotriene C4 (N-methyl LTC4, NMLTC4, CAS 131391-65-6) is a synthetic analog of the endogenous cysteinyl leukotriene, leukotriene C4 (LTC4). This compound is designed to mimic the biological activity of LTC4 but possesses a key N-methylation modification that confers enhanced metabolic stability and resistance to degradation.

Molecular Formula C31H48N3O9S+
Molecular Weight 638.8 g/mol
Cat. No. B15132268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylleukotriene C4
Molecular FormulaC31H48N3O9S+
Molecular Weight638.8 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)[N+]1(C(CCC1=O)C(=O)O)NC
InChIInChI=1S/C31H47N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34(32-2)23(31(42)43)19-20-27(34)36/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H3-,33,37,38,39,40,41,42,43)/p+1/b8-7-,11-10-,13-12-,17-14-/t23?,24?,25-,26?,34?/m0/s1
InChIKeyQBGJIAGAMOXYQX-PIIVYYLVSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylleukotriene C4: A Metabolically Stable CysLT2 Receptor Agonist for Selective Pathway Analysis


N-Methylleukotriene C4 (N-methyl LTC4, NMLTC4, CAS 131391-65-6) is a synthetic analog of the endogenous cysteinyl leukotriene, leukotriene C4 (LTC4). This compound is designed to mimic the biological activity of LTC4 but possesses a key N-methylation modification that confers enhanced metabolic stability and resistance to degradation [1]. It functions as a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R) [2], exhibiting significantly reduced activity at the CysLT1 receptor. This profile makes N-methylleukotriene C4 a valuable pharmacological tool for dissecting CysLT2R-mediated signaling pathways and physiological responses, distinct from the actions of other cysteinyl leukotrienes like LTC4, LTD4, and LTE4 [3].

Why N-Methylleukotriene C4 Cannot Be Replaced by Native Cysteinyl Leukotrienes in Targeted Research


The native cysteinyl leukotrienes (LTC4, LTD4, LTE4) cannot be interchanged with N-methylleukotriene C4 for applications requiring selective CysLT2 receptor activation. LTC4 is rapidly metabolized in vivo and in vitro to LTD4 and LTE4 [1], creating a mixed pharmacology that confounds interpretation of receptor-specific effects. The rank order of potency at the CysLT2 receptor for native ligands is LTC4 = LTD4 > LTE4 [2], and LTD4 is also a potent agonist at CysLT1 [3]. N-methylleukotriene C4 overcomes this limitation by being resistant to metabolic conversion by gamma-glutamyl transpeptidase [4] and by exhibiting a functional selectivity profile (>16-fold) for CysLT2 over CysLT1 receptors [5]. This ensures that observed biological responses are attributable to CysLT2 activation, not a combination of CysLT1 and CysLT2 signaling from a mixture of metabolites.

Quantitative Differentiators for N-Methylleukotriene C4: A Comparative Data Guide


Functional Selectivity: >16-Fold Preference for Human CysLT2 Over CysLT1 Receptors

N-methylleukotriene C4 demonstrates a clear functional selectivity for the CysLT2 receptor over the CysLT1 receptor. In a cell-based calcium mobilization assay (aequorin), it exhibits an EC50 of 122 nM at the human CysLT2 receptor, while its potency at the human CysLT1 receptor is significantly lower, with an EC50 exceeding 2000 nM [1]. In contrast, the endogenous ligand LTC4 shows essentially equipotent activity at both receptors in this assay [2], and LTD4 is a potent agonist at both [3].

Receptor Pharmacology GPCR Signaling Inflammation Selectivity Profiling

Metabolic Stability: Resistance to Gamma-Glutamyl Transpeptidase (GGT)-Mediated Conversion

Unlike LTC4, which is rapidly metabolized to LTD4 by gamma-glutamyl transpeptidase (GGT), N-methylleukotriene C4 is not a substrate for this enzyme [1]. Direct studies confirm that NMLTC4 resists conversion, eliminating the production of downstream metabolites LTD4 and LTE4 that would otherwise complicate pharmacological interpretation. In guinea pig trachea, the concentration-response curve for LTC4 is significantly shifted leftward (increased potency) by the GGT inhibitor acivicin, whereas the curve for NMLTC4 is unaffected [2].

Drug Metabolism Pharmacokinetics In Vitro Assays Enzyme Kinetics

In Vivo Vascular Permeability: Selective CysLT2-Mediated Plasma Leakage

N-methylleukotriene C4 induces vascular leakage in vivo through a strictly CysLT2-dependent mechanism. In a murine model, NMLTC4 potently caused plasma extravasation in mice engineered to overexpress the human CysLT2 receptor (hCysLT2R) on endothelial cells. Critically, this response was completely abrogated in CysLT2 receptor knockout (CysLT2R KO) mice [1]. Native LTC4 also induces vascular leak, but this effect is mediated by a mix of CysLT1 and CysLT2 receptors, as well as its metabolites LTD4 and LTE4 [2].

In Vivo Pharmacology Vascular Biology Inflammation Transgenic Mouse Models

Differential Smooth Muscle Contractility: Tissue-Specific Potency Shifts

The contractile potency of N-methylleukotriene C4 compared to LTC4 differs markedly between tissues, highlighting its altered receptor profile. In the guinea pig ileum, NMLTC4 is approximately 14-fold less potent than LTC4 (pD2 7.7 vs 9.0). In contrast, on the guinea pig trachea, the potency difference is only about 1.3-fold (pD2 8.1 vs 8.0) [1]. This contrasts with LTD4, which is highly potent on both tissues [2].

Smooth Muscle Pharmacology Tissue Contractility Organ Bath Studies Receptor Distribution

In Vivo Bronchoconstriction: 20-30 Fold Weaker than LTC4 but Mediated by Distinct Pathway

In vivo, N-methylleukotriene C4 is a weak bronchoconstrictor, being 20- to 30-fold less potent than LTC4 [1]. Importantly, the bronchospasm induced by NMLTC4 is significantly reduced by pretreatment with LTD4 antagonists, a phenomenon not observed with LTC4 [2]. This suggests that the bronchoconstriction caused by NMLTC4 in vivo is mediated by LTD4 receptors (likely CysLT1) following a different pathway or conversion than LTC4, or it reflects the low intrinsic activity at CysLT1 in a complex in vivo setting.

Respiratory Pharmacology In Vivo Models Asthma Research Receptor Mechanisms

β-Arrestin-2 Recruitment: Bias Toward CysLT2-Mediated Signaling Pathway

In a β-galactosidase-β-arrestin complementation assay, N-methylleukotriene C4 demonstrates slightly greater potency for eliciting β-arrestin-2 binding to the human CysLT2 receptor compared to the native cysteinyl leukotrienes [1]. This contrasts with its lower efficacy in the calcium mobilization (aequorin) assay [2], indicating a potential bias toward G protein-independent signaling pathways.

GPCR Signaling β-Arrestin Functional Selectivity Signal Transduction

Procurement-Driven Applications of N-Methylleukotriene C4: From Receptor Pharmacology to In Vivo Modeling


Selective Activation of CysLT2 Receptors in GPCR Signaling Studies

Researchers studying G protein-coupled receptor (GPCR) signaling can use N-methylleukotriene C4 to selectively activate the CysLT2 receptor and monitor downstream events such as calcium flux [1] or β-arrestin recruitment [2] without concurrent activation of CysLT1. This is essential for deconvoluting the distinct signaling pathways and physiological roles of the two CysLT receptor subtypes, a task confounded by the dual activity and metabolic instability of native ligands like LTC4 and LTD4.

CysLT2-Mediated Vascular Permeability and Inflammation Models

N-methylleukotriene C4 is the agonist of choice for in vivo studies of CysLT2-dependent vascular leak. Its use in transgenic mouse models, such as those overexpressing human CysLT2R on endothelial cells, provides a clean, CysLT2-specific readout of plasma extravasation [3]. This application is critical for target validation in inflammatory diseases and for evaluating the efficacy of novel CysLT2 receptor antagonists, as the response is completely lost in CysLT2 knockout animals, confirming the mechanism of action.

Pharmacological Profiling of Novel CysLT2 Antagonists

For drug discovery programs targeting the CysLT2 receptor, N-methylleukotriene C4 serves as an essential control agonist in screening assays. Its metabolic stability and receptor selectivity [4] ensure that antagonist activity measured in vitro (e.g., in calcium or β-arrestin assays) is due to direct blockade of the CysLT2 receptor, rather than interference with ligand metabolism or off-target activity at CysLT1. This provides cleaner and more interpretable structure-activity relationship (SAR) data for lead optimization.

Dissecting Tissue-Specific CysLT Receptor Function in Organ Bath Studies

In isolated tissue experiments (e.g., guinea pig trachea vs. ileum), the unique potency profile of N-methylleukotriene C4 compared to LTC4 allows researchers to distinguish between CysLT1- and CysLT2-mediated smooth muscle contraction [5]. The tissue-dependent differences in contractile response help map the functional expression of receptor subtypes and their contribution to physiological and pathophysiological processes in the respiratory and gastrointestinal tracts.

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